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Compound of Interest

Compound Name: ER Flipper-TR 28

Cat. No.: B15553085 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with ER

Flipper-TR for Fluorescence Lifetime Imaging Microscopy (FLIM) data analysis.

Frequently Asked Questions (FAQs)
Q1: What is ER Flipper-TR and how does it report on membrane tension?

A1: ER Flipper-TR is a fluorescent probe designed to specifically label the endoplasmic

reticulum (ER) membranes in live cells.[1][2] It reports on membrane tension through changes

in its fluorescence lifetime.[1] The core of the probe consists of two dithienothiophene units that

are twisted in their ground state. When inserted into a lipid bilayer, the physical forces and lipid

packing within the membrane alter the degree of this twist. In membranes with higher tension

and more ordered lipid packing, the probe becomes more planar, leading to a longer

fluorescence lifetime. Conversely, in membranes with lower tension and less ordered lipids, the

probe is more twisted, resulting in a shorter fluorescence lifetime.[3][4]

Q2: What are the typical fluorescence lifetime values for ER Flipper-TR?

A2: The fluorescence lifetime of ER Flipper-TR can range from approximately 2.8 ns to 7 ns.[1]

In HeLa cells, the average lifetime in ER membranes is around 3.4 ns to 3.5 ns.[1][2][5]

However, this can vary depending on the specific region of the ER, with tubules showing

lifetimes up to 4.1 ns and sheets showing lifetimes from 3.2 to 3.8 ns.[1] It's important to note
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that these values are dependent on the cell type, experimental conditions, and the specific

FLIM instrumentation used.[3]

Q3: Can I measure membrane tension using fluorescence intensity instead of lifetime?

A3: No, membrane tension measurements with ER Flipper-TR can only be reliably performed

using FLIM.[1][6] Changes in fluorescence intensity or emission wavelength do not consistently

correlate with membrane tension.[1][6]

Q4: What are the recommended excitation and emission settings for ER Flipper-TR?

A4: A common excitation wavelength for ER Flipper-TR is 488 nm using a pulsed laser.[1][6]

The fluorescence emission is typically collected in a spectral window between 575 nm and 625

nm.[1][6]

Troubleshooting Guide
Issue 1: Low Photon Counts and Poor Signal-to-Noise Ratio

Q: My FLIM images are very noisy, and I have low photon counts per pixel. What can I do to

improve this?

A: Low photon statistics are a common challenge with Flipper-TR FLIM.[3] Here are

several strategies to improve your signal:

Increase probe concentration: While the recommended starting concentration is 1 µM,

you may need to optimize this for your specific cell type.[1] However, be mindful that

high concentrations can be cytotoxic.

Optimize acquisition time: Increase the pixel dwell time or the number of accumulated

frames to collect more photons.

Binning: Apply spatial binning to your data during or after acquisition. This combines the

photons from adjacent pixels, increasing the photon count per binned pixel at the cost of

spatial resolution.

Check laser power: Ensure your laser power is adequate but avoid excessive power,

which can lead to phototoxicity and photobleaching.
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Use a sensitive detector: Time-Correlated Single Photon Counting (TCSPC) systems

are highly sensitive and well-suited for FLIM.[3][7]

Issue 2: Inaccurate or Unexpected Fluorescence Lifetime Values

Q: The fluorescence lifetimes I'm measuring are outside the expected range for ER Flipper-

TR. What could be the cause?

A: Several factors can lead to unexpected lifetime values:

Incorrect data fitting model: Flipper-TR decays are typically not well-described by a

mono-exponential model. It is standard practice to fit the data using a bi-exponential

decay model.[5] The longer lifetime component (τ₁) with the higher amplitude is

generally used to report on membrane tension.[6]

Instrument Response Function (IRF): An inaccurate or absent IRF measurement can

significantly skew lifetime calculations. Ensure you have a recent and accurate IRF for

your system.

Laser Repetition Rate: High laser repetition rates (e.g., 80 MHz) can lead to artificially

shortened lifetimes. A lower frequency, such as 20 MHz, is often recommended for

Flipper-TR measurements.[2][3]

Changes in Lipid Composition: Remember that ER Flipper-TR's lifetime is sensitive to

both membrane tension and lipid composition.[1][2] If the lipid composition of your

experimental system is changing, this will also affect the measured lifetime.[1][6]

Phototoxicity: High laser power can induce cellular stress and alter membrane

properties, leading to changes in the measured lifetime.

Issue 3: Difficulty with Data Analysis Software

Q: I'm having trouble analyzing my data in my FLIM software. Are there any general

guidelines?

A: While specific steps vary between software packages (e.g., SymPhoTime, LAS X,

FLIMJ), the general workflow is similar.[3][7] Here are some key considerations:
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Data Import: Ensure your data is imported correctly into the software.

ROI Selection: Draw Regions of Interest (ROIs) on the ER structures you wish to

analyze.

Fitting Model: Select a bi-exponential reconvolution fit model.[5][8]

Global vs. Pixel-by-Pixel Fitting: Decide whether to perform a global fit on an entire ROI

or a pixel-by-pixel fit to generate a lifetime map. Pixel-by-pixel fitting requires sufficient

photons in each pixel.

Phasor Analysis: As an alternative to iterative fitting, phasor analysis can be a powerful

and computationally efficient method for analyzing Flipper-TR data.

Experimental Protocols & Data
ER Flipper-TR Staining Protocol (Optimized for HeLa
Cells)

Prepare Stock Solution: Dissolve the ER Flipper-TR vial contents in 35 µL of anhydrous

DMSO to create a 1 mM stock solution. Store this solution at -20°C.[1]

Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a final

concentration of 1 µM in your cell culture medium.[1]

Cell Staining: Remove the existing growth medium from your cells and add the staining

solution.

Incubation: Incubate the cells for 15-30 minutes at 37°C.

Imaging: You can image the cells directly in the staining solution or wash them once with

fresh medium before imaging.[6]

FLIM Data Acquisition Parameters
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Parameter Recommended Setting

Excitation Wavelength 488 nm (pulsed laser)[1][6]

Laser Repetition Rate 20 MHz[2][3]

Emission Filter 600/50 nm bandpass[1][6]

Detector
Time-Correlated Single Photon Counting

(TCSPC)[3][7]

Comparative Fluorescence Lifetimes of Flipper Probes
in HeLa Cells

Flipper Probe Target Organelle Average Lifetime (τavg)

Flipper-TR Plasma Membrane ~4.5 ns[2][5]

ER Flipper-TR Endoplasmic Reticulum ~3.5 ns[2][5]

Mito Flipper-TR Mitochondria ~3.2 ns[2][5]

Lyso Flipper-TR Lysosomes ~4.0 ns[5]

Visualized Workflows and Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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